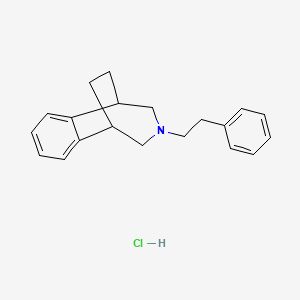
Buxaminol B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buxaminol B is a triterpenoid alkaloid found in various species of the Buxus genus, commonly known as boxwood. This compound has garnered interest due to its unique chemical structure and potential biological activities. This compound is characterized by its complex molecular structure, which includes a steroid nucleus and an amine group, contributing to its diverse biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Buxaminol B typically involves the extraction of alkaloids from the leaves of Buxus species. The extraction process often employs solvents such as methanol or ethanol, followed by chromatographic techniques to isolate the desired compound . The synthetic route may include steps like maceration, digestion, and Soxhlet extraction, which are common in the preparation of medicinal plant extracts .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its extraction and purification processes. advancements in chromatographic techniques, such as high-performance liquid chromatography (HPLC), have improved the efficiency of isolating this compound from plant materials .
化学反応の分析
Types of Reactions
Buxaminol B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
作用機序
The mechanism of action of Buxaminol B involves its interaction with specific molecular targets and pathways. The compound is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholinesterase inhibitors are used to improve cognitive function .
類似化合物との比較
Similar Compounds
Buxaminol B is part of a family of triterpenoid alkaloids found in Buxus species. Similar compounds include:
- Buxaminol A
- Cyclobuxine B
- Buxaminol E
Uniqueness
What sets this compound apart from its counterparts is its specific molecular configuration, which contributes to its distinct biological activities. For example, while both this compound and Buxaminol A inhibit acetylcholinesterase, this compound has shown a higher potency in certain assays .
Conclusion
This compound is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject for ongoing research and development.
特性
CAS番号 |
58672-77-8 |
|---|---|
分子式 |
C27H46N2O |
分子量 |
414.7 g/mol |
IUPAC名 |
(6S,8R,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-14-ol |
InChI |
InChI=1S/C27H46N2O/c1-17(28-6)24-22(30)16-27(5)21-11-10-20-18(15-19(21)13-14-26(24,27)4)9-12-23(29(7)8)25(20,2)3/h13,15,17,20-24,28,30H,9-12,14,16H2,1-8H3/t17-,20+,21?,22+,23-,24-,26+,27-/m0/s1 |
InChIキー |
GTXYASOPMHQGPE-JTDYHNPVSA-N |
異性体SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)O)NC |
正規SMILES |
CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
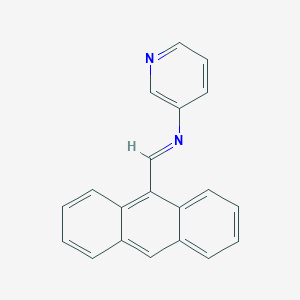

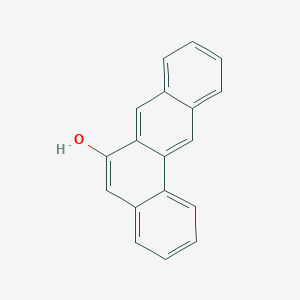
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
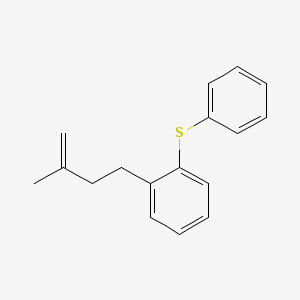

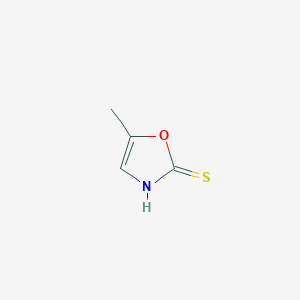
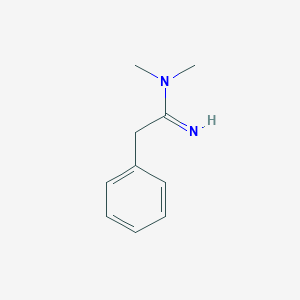
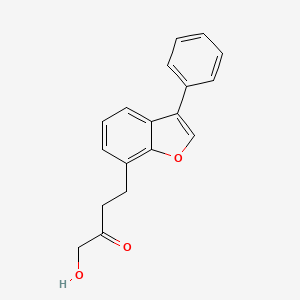
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
